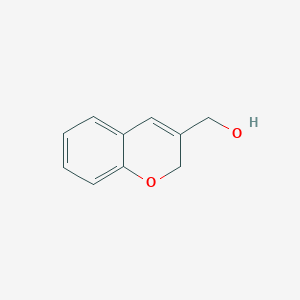

2H-chromen-3-ylmethanol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2H-chromen-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIFNZYYNUQDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380184 | |

| Record name | 2H-chromen-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115822-61-2 | |

| Record name | 2H-chromen-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2h Chromen 3 Ylmethanol and Its Structural Analogs

General Synthetic Approaches to 2H-Chromene Derivatives

The construction of the 2H-chromene ring system can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope and reaction conditions. These methods often involve the formation of a key carbon-oxygen bond and subsequent cyclization to form the characteristic benzopyran ring.

Multi-component Reactions for Chromene Scaffold Construction

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency, atom economy, and the ability to generate molecular diversity. In the context of chromene synthesis, one-pot, three-component reactions are particularly common.

A prevalent strategy involves the reaction of a salicylaldehyde derivative, an active methylene (B1212753) compound, and a third component which can vary, leading to a diverse range of substituted chromenes. For instance, the reaction of salicylaldehydes, malononitrile (B47326), and various enolizable compounds can yield 2-amino-4H-chromene derivatives. While this primarily produces the 4H-isomers, modifications and careful selection of reactants and conditions can favor the formation of 2H-chromene scaffolds.

The general mechanism of these reactions often initiates with a Knoevenagel condensation between the salicylaldehyde and the active methylene compound, followed by a Michael addition of the third component and subsequent intramolecular cyclization and dehydration. The versatility of this approach allows for the incorporation of a wide array of substituents, influencing the final structure and properties of the chromene derivative.

Table 1: Examples of Multi-component Reactions for Chromene Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| Salicylaldehyde | Malononitrile | β-Naphthol | Sodium Bicarbonate | 2-Amino-4H-benzo[h]chromene | nih.gov |

| Substituted Aldehyde | Malononitrile | Resorcinol | L-Proline | 2-Amino-4H-chromene | researchgate.net |

| Salicylaldehyde | Acetylacetone | Alcohol | TBAF | Alkoxy-substituted 2H-chromene | youtube.com |

Condensation Reactions in Chromene Synthesis

Condensation reactions are fundamental to the synthesis of many heterocyclic compounds, including 2H-chromenes. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol.

The Knoevenagel condensation is a cornerstone in chromene synthesis nih.govrsc.org. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst nih.govrsc.orgwikipedia.org. For the synthesis of 2H-chromenes, a salicylaldehyde derivative is often reacted with a compound containing an active methylene group. The initial condensation product can then undergo an intramolecular cyclization to form the chromene ring sathyabama.ac.in. The choice of base and reaction conditions can significantly influence the reaction outcome and yield wikipedia.org.

Another relevant condensation is the Claisen-Schmidt condensation , which involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen researchgate.net. While more commonly used for the synthesis of chalcones, which can be precursors to flavonoids and other related heterocycles, variations of this reaction can be adapted for the construction of the chromene skeleton.

The Pechmann condensation is a well-established method for the synthesis of coumarins (2H-chromen-2-ones) from a phenol and a β-ketoester under acidic conditions tandfonline.comnih.gov. This reaction proceeds through transesterification followed by intramolecular cyclization and dehydration tandfonline.comnih.gov. While the direct product is a coumarin (B35378), these can serve as versatile intermediates for the synthesis of other 2H-chromene derivatives through further chemical transformations.

Table 2: Condensation Reactions in 2H-Chromene Synthesis

| Reaction Name | Reactants | Catalyst/Conditions | Key Intermediate/Product | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Salicylaldehyde, Active Methylene Compound | Basic catalyst (e.g., piperidine, L-proline) | α,β-Unsaturated carbonyl, then 2H-chromene | wikipedia.orgsathyabama.ac.in |

| Pechmann Condensation | Phenol, β-Ketoester | Acid catalyst (e.g., H₂SO₄) | Coumarin (2H-chromen-2-one) | tandfonline.comnih.govjmu.edu |

Cyclocondensation Approaches in Chromene Derivative Synthesis

One common strategy involves the reaction of salicylaldehyde derivatives with compounds containing a reactive methylene group flanked by two activating groups. The reaction often proceeds through an initial condensation followed by an intramolecular cyclization. The nature of the activating groups and the reaction conditions can be tuned to favor the formation of the 2H-chromene isomer.

Another approach is the intramolecular cyclization of appropriately substituted precursors. For example, a suitably functionalized ortho-hydroxyaryl derivative with a side chain containing a double or triple bond can undergo intramolecular cyclization to form the 2H-chromene ring. These reactions can be promoted by various catalysts, including acids, bases, or transition metals. A notable example is the intramolecular Rauhut–Currier reaction of chalcone (B49325) derivatives, which can be catalyzed by lithium selenolates to yield 2H-chromenes jwent.net. The regioselectivity of the cyclization is often dependent on the substituents present in the starting material jwent.net.

Catalytic Systems in 2H-Chromene Derivative Synthesis

The development of novel and efficient catalytic systems has revolutionized the synthesis of heterocyclic compounds. Both organocatalysis and nanocatalysis have been successfully applied to the synthesis of 2H-chromene derivatives, offering advantages such as mild reaction conditions, high yields, and catalyst recyclability.

Organocatalysis (e.g., L-Proline, L-Pipecolinic Acid, TMG)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in organic synthesis. Amino acids and their derivatives are particularly effective organocatalysts for various transformations.

L-Proline has been extensively used as a catalyst for the synthesis of chromene derivatives researchgate.net. It can effectively catalyze the three-component reaction of aldehydes, malononitrile, and a resorcinol to produce 2-amino-4H-chromenes in high yields researchgate.net. L-Proline is thought to act as a bifunctional catalyst, activating the carbonyl group through the formation of an enamine intermediate.

L-Pipecolinic acid , a higher homolog of proline, has also been employed as an organocatalyst in domino oxa-Michael/aldol reactions between salicylaldehyde and electron-deficient olefins to synthesize 3-substituted 2-phenyl-2H-chromene derivatives jwent.net. This catalyst has been shown to provide high yields, although with poor enantioselectivity in some cases jwent.net. The general procedure involves stirring a mixture of salicylaldehyde and a β-nitrostyrene with a catalytic amount of L-pipecolinic acid in a suitable solvent at elevated temperatures jwent.net.

1,1,3,3-Tetramethylguanidine (TMG) is a strong, non-nucleophilic base that has found application as an organocatalyst in chromene synthesis. TMG has been successfully used in the reaction of salicylaldehyde with cinnamaldehyde to produce 2H-chromene derivatives jwent.net. Its basic nature facilitates the initial deprotonation steps required for the condensation and subsequent cyclization reactions.

Table 3: Organocatalyzed Synthesis of 2H-Chromene Derivatives

| Catalyst | Reaction Type | Reactants | Product | Yield | Reference |

|---|---|---|---|---|---|

| L-Proline | Three-component reaction | Aldehyde, Malononitrile, Resorcinol | 2-Amino-4H-chromene | High | researchgate.net |

| L-Pipecolinic Acid | Domino oxa-Michael/aldol | Salicylaldehyde, β-Nitrostyrene | 3-Nitro-2-phenyl-2H-chromene | High | jwent.net |

| TMG | Domino oxa-Michael/aldol | Salicylaldehyde, Cinnamaldehyde | 3-Formyl-2-phenyl-2H-chromene | High | jwent.net |

Nanocatalysis (e.g., Magnetic Nanoparticles, Fe3O4@SiO2-SO3H)

Nanocatalysts have gained significant attention due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. Magnetic nanoparticles are particularly attractive as they can be easily recovered from the reaction mixture using an external magnet, facilitating catalyst recycling and simplifying product purification.

Magnetic nanoparticles , such as iron oxide nanoparticles (Fe₃O₄), have been utilized as catalysts in the synthesis of chromene derivatives. Often, these nanoparticles are coated with a layer of silica (B1680970) (SiO₂) to improve their stability and to provide a surface for further functionalization.

Fe₃O₄@SiO₂-SO₃H is a prominent example of a functionalized magnetic nanocatalyst. The sulfonic acid groups immobilized on the silica shell provide acidic sites that can effectively catalyze various organic transformations, including the synthesis of chromenes. This catalyst has been successfully employed in the one-pot, three-component synthesis of 3,4-dihydropyrano[c]chromene derivatives from the reaction of 4-hydroxycoumarin, an aromatic aldehyde, and malononitrile rsc.org. The reaction proceeds with high efficiency, affording the products in excellent yields within a short reaction time rsc.org. A key advantage of this catalyst is its excellent recyclability; it can be recovered using a magnet and reused for several consecutive runs with negligible loss of catalytic activity rsc.org.

Table 4: Nanocatalyzed Synthesis of Chromene Derivatives

| Catalyst | Reaction Type | Reactants | Product | Yield | Recyclability | Reference |

|---|---|---|---|---|---|---|

| Fe₃O₄@SiO₂-SO₃H | Three-component reaction | 4-Hydroxycoumarin, Aromatic aldehyde, Malononitrile | 3,4-Dihydropyrano[c]chromene | Up to 98% | At least 5 runs | rsc.org |

| Fe₃O₄@SiO₂-L-phenyl alanine | Three-component reaction | Aldehyde, Dimedone, 4-Hydroxycoumarin | Dihydrochromeno[4,3-b]chromene | Excellent | 5 runs | jwent.net |

| Fe₃O₄@SiO₂–BenzIm-Fc[Cl]/BiOCl | Three-component reaction | Aldehyde, Malononitrile, Phenolic compound | 2-Amino-4H-chromene | High | 6 runs |

Metal-mediated and Metal-free Catalysis

The construction of the 2H-chromene ring has been effectively achieved through various catalytic systems, encompassing both transition metal-mediated and metal-free approaches. msu.edu These methods provide powerful tools for ring-closing strategies to form the benzopyran moiety. researchgate.netacs.org

Metal-mediated Catalysis: Transition metal catalysts have been widely employed in the synthesis of 2H-chromenes. msu.edu Different metals exhibit unique catalytic activities, enabling a range of synthetic transformations.

Iron Catalysis: Iron(III) chloride (FeCl₃) has been utilized as an effective catalyst for synthesizing 3-substituted 2H-chromenes. acs.org A notable example is the intramolecular alkyne-carbonyl metathesis reaction of simple alkynyl ethers of salicylaldehyde, which yields the desired chromenes in high yields. acs.org

Gold Catalysis: Gold catalysts, such as Ph₃PAuNTf₂, are versatile for synthesizing 2H-chromenes from propargyl aryl ethers. msu.eduacs.org This method is effective for substrates with both electron-rich and electron-deficient functional groups, providing good to high yields at room temperature. msu.eduacs.org

Chromium Catalysis: Fischer-type carbene complexes of chromium have been used to synthesize 2H-chromenes through reactions with propargyl ethers that have an alkenyl group on the propargylic carbon. msu.edu

Cobalt Catalysis: Cobalt-based catalysts can produce Co(III)-carbene radical intermediates from tosylhydrazones. These intermediates react with terminal alkynes to form salicyl-vinyl radicals, which then undergo a hydrogen atom transfer and cyclization to yield 2H-chromenes. msu.edu

Interactive Table: Metal Catalysts in 2H-Chromene Synthesis

| Catalyst System | Precursor Type | Reaction Type | Reference |

|---|---|---|---|

| FeCl₃ | Alkynyl ethers of salicylaldehyde | Intramolecular Alkyne-Carbonyl Metathesis | acs.org |

| Ph₃PAuNTf₂ | Propargyl aryl ethers | Cyclization | msu.eduacs.org |

| Chromium-Carbene Complex | α,β-unsaturated Fischer carbenes | Annulation | msu.edu |

| [CoII(porphyrin)] | Tosylhydrazones and alkynes | Radical Addition/Cyclization | msu.edu |

Metal-free Catalysis: Metal-free catalytic systems, including Brønsted and Lewis acids/bases and organocatalysts, represent an important alternative for 2H-chromene synthesis. researchgate.netacs.org These methods often offer advantages in terms of cost, toxicity, and environmental impact. Functionalized chromenes can be synthesized through highly selective metal-free domino reactions starting from ketones and phenols. acs.org For instance, the annulative condensation of salicylaldehydes and acrylonitrile to produce 3-cyano-2H-chromenes is efficiently catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org Another approach involves a hydrazine-catalyzed ring-closing carbonyl-olefin metathesis of O-allyl salicylaldehydes. nih.gov

Biocatalytic Transformations in Chromene Synthesis

Biocatalysis has emerged as a green and sustainable approach for chemical synthesis. In the context of chromene synthesis, biocatalytic methods offer environmentally benign reaction conditions. Baker's yeast (Saccharomyces cerevisiae) has been successfully used as a catalyst in one-pot, three-component cyclocondensation reactions to produce substituted 2-amino-4H-chromene derivatives. researchgate.netfrontiersin.org This process typically involves the reaction of a salicylaldehyde, malononitrile or ethyl cyanoacetate, and a nitroalkane at room temperature, yielding the desired chromene products in good yields. frontiersin.org This biocatalytic strategy highlights the potential of using whole-cell systems for constructing complex heterocyclic scaffolds. researchgate.net

Electrophilic Activation Catalysis (e.g., Methyltrifluoromethanesulfonate)

Electrophilic activation provides a powerful strategy for initiating cyclization reactions to form chromene rings. Methyltrifluoromethanesulfonate (MeOTf) has been explored as a potent catalyst for the direct nucleophilic substitution of alcohols, enabling the one-pot synthesis of 4H-chromene derivatives. acs.orgnih.govresearchgate.net In this protocol, MeOTf facilitates a tandem benzylation-cyclization-dehydration of 1,3-dicarbonyl compounds with 2-hydroxybenzyl alcohols. nih.govresearchgate.net This method constructs new C-C and C-O bonds under mild, acid-free, and metal-free conditions, with water as the only byproduct. acs.orgnih.gov

Synthesis of Specific Substituted 2H-Chromen-3-ylmethanol Derivatives and Analogs

The synthesis of specifically substituted this compound derivatives often requires multi-step strategies involving the initial construction of a functionalized chromene core, followed by derivatization.

Strategies for 3-Substituted Chromenes

Introducing substituents at the C3 position of the 2H-chromene ring is a key step toward accessing analogs of this compound. Several catalytic methods are effective for this purpose.

Iron-catalyzed Alkyne-Carbonyl Metathesis: As previously mentioned, FeCl₃ catalyzes the intramolecular metathesis of alkynyl ethers derived from salicylaldehydes, directly installing a substituent at the C3 position. acs.org

Tandem Reactions: Asymmetric tandem oxa-Michael-Henry reactions between salicylaldehyde and conjugated nitroalkenes, often catalyzed by organocatalysts like L-proline derivatives, can produce 3-nitro-2H-chromenes with excellent enantioselectivity. organic-chemistry.org

Condensation Reactions: The use of mediating agents like 4-dimethylaminopyridine (DMAP) allows for the efficient annulative condensation of salicylaldehydes with acrylonitrile, yielding 3-cyano-2H-chromenes. organic-chemistry.org

Functionalization at Other Chromene Ring Positions

Beyond the C3 position, functionalization at other sites on the chromene ring allows for the synthesis of a diverse range of analogs. Transition metal-catalyzed C-H functionalization has become a key tool for site-selective modification of the chromene scaffold. universityofgalway.iescispace.com For example, ruthenium(II)-catalyzed coupling of chromones with maleimides can lead to functionalization at the C5-position. researchgate.net Directing-group strategies are often employed to achieve high regioselectivity in these C-H activation reactions. researchgate.net

Derivatization from Precursors (e.g., Chromene-3-carbaldehydes, Chromene-3-carboxylic Acids)

A common and highly effective strategy for synthesizing this compound and its derivatives involves the chemical modification of stable precursors such as chromene-3-carbaldehydes and chromene-3-carboxylic acids.

From Chromene-3-carbaldehydes: 2H-Chromene-3-carbaldehydes are versatile intermediates that can be readily prepared. nih.gov One method involves an organocatalytic domino oxa-Michael/aldol reaction between a salicylaldehyde and an α,β-unsaturated aldehyde like cinnamaldehyde. nih.gov Another powerful route is the Vilsmeyer-Haack reaction performed on flavanones, which yields 4-chloro-2H-chromene-3-carbaldehydes in excellent yields. nih.gov

Once the aldehyde is formed, the crucial step to obtain the target methanol derivative is a reduction reaction. For instance, 6,8-dichloro-2-phenyl-2H-chromene-3-carbaldehyde can be reduced to (6,8-dichloro-2-phenyl-2H-chromen-3-yl)methanol using sodium borohydride (NaBH₄) in methanol. nih.gov This reduction of the formyl group to a hydroxymethyl group is a standard and high-yielding transformation.

From Chromene-3-carboxylic Acids: 2H-Chromene-3-carboxylic acids serve as another important class of precursors. These can be synthesized via methods such as the rhodium(III)-catalyzed C-H activation and [3+3] annulation of N-phenoxyacetamides with methyleneoxetanones. organic-chemistry.org The carboxylic acid group can then be reduced to the corresponding primary alcohol, this compound, using appropriate reducing agents, although this typically requires stronger conditions (e.g., lithium aluminum hydride) than the reduction of aldehydes.

Interactive Table: Synthesis of this compound from Precursors

| Precursor | Synthesis of Precursor | Derivatization Reaction | Reagent Example | Target Product | Reference |

|---|---|---|---|---|---|

| 2H-Chromene-3-carbaldehyde | Domino oxa-Michael/aldol reaction | Reduction of aldehyde | Sodium Borohydride (NaBH₄) | This compound | nih.gov |

| 4-Chloro-2H-chromene-3-carbaldehyde | Vilsmeyer-Haack reaction on flavanones | Reduction of aldehyde | Not specified | 4-Chloro-2H-chromen-3-ylmethanol | nih.gov |

| 2H-Chromene-3-carboxylic acid | Rh(III)-catalyzed [3+3] annulation | Reduction of carboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | This compound | organic-chemistry.org |

Mechanistic Investigations of Chromene-Forming Reactions

The synthesis of the 2H-chromene scaffold, a core component of this compound and its analogs, is not governed by a single, universal mechanism. Instead, the reaction pathway is intricately dependent on the choice of starting materials, catalysts, and reaction conditions. nih.gov Detailed mechanistic studies, including kinetic analyses, intermediate trapping experiments, and computational modeling, have elucidated several distinct pathways leading to the formation of the benzopyran ring system. These investigations have revealed the involvement of key intermediates such as ortho-quinone methides (o-QMs), vinyl radicals, and various enamines, as well as the operation of pericyclic, radical, and condensation-cyclization cascade reactions. nih.govmdpi.com

A significant body of research points to the formation of an o-quinone methide (o-QM) intermediate, which subsequently undergoes a ring-closing reaction to form the 2H-chromene product. msu.edu One such approach involves a cobalt(II)-catalyzed metalloradical process. In this mechanism, cobalt(III)-carbene radicals, generated from salicyl N-tosylhydrazones, engage in a radical addition with terminal alkynes. nih.gov This step produces a salicyl-vinyl radical intermediate. nih.govmsu.edu A subsequent, crucial hydrogen atom transfer (HAT) from the phenolic hydroxyl group to the vinyl radical center leads to the formation of the o-QM intermediate. nih.govmsu.edu This intermediate then spontaneously undergoes an endo-cyclic, sigmatropic ring-closing reaction to yield the final 2H-chromene. nih.govmsu.edu The proposed radical mechanism is supported by evidence from EPR spectroscopy and radical-trapping experiments. nih.gov

Another major pathway involves condensation reactions followed by intramolecular cyclization. Multi-component reactions, for instance, often begin with a Knoevenagel condensation. researchgate.netekb.eg In a three-component reaction utilizing salicylaldehydes, an active methylene compound like acetylacetone, and an alcohol, the process is initiated by the Knoevenagel condensation between the salicylaldehyde and acetylacetone. researchgate.net This is followed by a nucleophilic substitution or Michael addition, which sets the stage for the final intramolecular cyclization to construct the chromene ring. nih.govresearchgate.net Similarly, organocatalytic methods, such as those using L-proline derivatives, can facilitate asymmetric tandem oxa-Michael-Henry reactions between salicylaldehydes and nitroalkenes to produce chiral 3-nitro-2H-chromenes. organic-chemistry.org

Alternative mechanisms have also been identified that deviate from the common pathways. Research into lithium selenolate-catalyzed intramolecular cyclizations has shown that chromene formation can proceed via a Rauhut–Currier reaction pathway, rather than a conventional 6π-electrocyclization. acs.org The regioselectivity of this reaction, yielding either 2H- or 4H-chromenes, is dependent on the electronic nature of the substituents on the starting material. acs.org Furthermore, photocatalytic methods using nanocatalysts such as TiO2 doped with silver or WO3/ZnO@NH2-EY have been shown to operate through a radical mechanism, where light absorption initiates the formation of reactive oxygen species that drive the cyclization process. researchgate.netrsc.org

The table below summarizes the key features of these diverse mechanistic pathways.

| Mechanistic Pathway | Catalyst/Initiator System | Key Intermediate(s) | Key Mechanistic Step(s) |

| Metalloradical Cyclization | Cobalt(II) Porphyrin Complexes | Cobalt(III)-carbene radical, Salicyl-vinyl radical, o-Quinone methide | Radical addition to alkyne, Hydrogen Atom Transfer (HAT), Sigmatropic ring-closure nih.govmsu.edu |

| Condensation-Cyclization | Base catalysts (e.g., TBAF, Piperidine) | Knoevenagel adduct, Enolate/Enamine | Knoevenagel condensation, Michael addition, Intramolecular nucleophilic cyclization researchgate.netekb.eg |

| Organocatalytic Domino | L-Proline derivatives, Anilines | Enamine, Iminium ion, o-Quinone methide | Asymmetric oxa-Michael-Henry reaction, Mannich cyclization cascade mdpi.comorganic-chemistry.org |

| Rauhut–Currier Reaction | Lithium Aryl Selenolates | Enolate | Nucleophilic attack of selenolate, Intramolecular Rauhut–Currier cyclization, Catalyst elimination acs.org |

| Photocatalytic Radical | TiO2/Ag, WO3/ZnO@NH2-EY under visible light | Electron-hole pairs, Superoxide radical anions (˙O2−) | Photoexcitation of catalyst, Formation of radical species, Radical-mediated cyclization researchgate.netrsc.org |

| Claisen Rearrangement | Thermal | Dienone intermediate | acs.orgacs.org-Sigmatropic rearrangement of an aryl propargyl ether, 6π-electrocyclization researchgate.net |

These distinct mechanisms highlight the versatility of chemical strategies available for the synthesis of 2H-chromenes. Understanding the underlying reaction pathways is crucial for optimizing reaction conditions, controlling selectivity, and designing novel synthetic routes to access structurally diverse analogs of this compound.

Reactivity and Derivatization Studies of 2h Chromen 3 Ylmethanol Analogs

Nucleophilic Substitution Reactions of Chromene Scaffolds

The C3 position of the 2H-chromene ring is amenable to the introduction of various functional groups through reactions that can be conceptually linked to nucleophilic substitution pathways. While direct substitution on 2H-chromen-3-ylmethanol is not extensively detailed, the synthesis of 3-substituted 2H-chromenes often involves precursors like 3-(halomethyl)-2H-chromenes, which are ideal substrates for such reactions. These transformations typically proceed via an SN2 mechanism, where a nucleophile displaces a leaving group (e.g., a halide) attached to the C3-methyl position.

Research has demonstrated the synthesis of various 3-substituted chromenes by reacting salicylaldehydes with activated alkenes. rsc.org For instance, the reaction of salicylaldehydes with acrylonitrile, mediated by a base like 4-dimethylaminopyridine (B28879) (DMAP), yields 3-cyano-2H-chromenes. organic-chemistry.org This reaction involves a cascade of a Knoevenagel condensation followed by an intramolecular oxa-Michael addition, where the phenolic oxygen acts as an internal nucleophile. organic-chemistry.org Similarly, reactions with other activated alkenes can introduce ester, ketone, or nitro functionalities at the C3 position. rsc.orgdntb.gov.ua

The versatility of this position allows for the introduction of a wide array of substituents, as shown in the table below, which highlights the types of 3-substituted chromenes that can be generated through these synthetic routes.

| Precursor/Reagent | Nucleophile/Activated Alkene | Resulting C3-Substituent | Reference(s) |

| Salicylaldehyde | Acrylonitrile | -CN (Cyano) | organic-chemistry.org |

| Salicylaldehyde | β-Nitrostyrenes | -NO₂ (Nitro) and Aryl at C2 | organic-chemistry.org |

| Salicylaldehyde | Activated Alkenes (general) | -COOR, -COR, etc. | rsc.org |

| 2-Ethoxy-2H-chromenes | Boronic Acids (with Ni catalyst) | -Aryl, -Alkyl (at C2) | organic-chemistry.org |

These methods underscore the electrophilic nature of the C3 position in certain intermediates, making it a prime target for nucleophilic attack to achieve a diverse range of 3-substituted chromene analogs.

Heterocyclization and Ring-Fusion Reactions Involving Chromene Moieties

The chromene moiety is an excellent platform for the construction of more complex, fused heterocyclic systems. nih.govbenthamdirect.com By utilizing functional groups strategically placed on the chromene ring, chemists can initiate intramolecular or intermolecular cyclizations to build new rings. These ring-fusion reactions significantly expand the structural diversity and potential biological applications of the resulting molecules.

One common strategy involves the use of 2-imino-2H-chromene-3-carbonitrile intermediates. These can be synthesized in a one-pot, three-component reaction of salicylic (B10762653) aldehyde, malononitrile (B47326), and a suitable binucleophile. mdpi.com For example, reacting this intermediate with hydrazine (B178648) hydrate (B1144303) leads to the formation of chromeno[4,3-c]pyrazoles. mdpi.com If o-phenylenediamine (B120857) is used instead, a diazepine (B8756704) ring is formed, yielding 13,13a-dihydrobenzo[b]chromeno[4,3-e] nih.govresearchgate.netdiazepine derivatives. mdpi.com

Another approach starts from 3-benzoyl-2H-chromen-2-one, which can be reacted with various active methylene (B1212753) compounds to create fused systems. Reaction with malononitrile or cyanoacetamide yields a dihydropyrano[3,4-c]chromene structure. semanticscholar.org The versatility of these reactions allows for the synthesis of a wide range of chromeno-fused heterocycles. nih.govresearchgate.net

| Chromene Precursor | Reactant | Fused Heterocyclic System | Reference(s) |

| 2-Imino-2H-chromene-3-carbonitrile | Hydrazine Hydrate | Chromeno[4,3-c]pyrazole | mdpi.com |

| 2-Imino-2H-chromene-3-carbonitrile | o-Phenylenediamine | Chromeno[4,3-e] nih.govresearchgate.netdiazepine | mdpi.com |

| 2-Imino-N-phenyl-2H-chromene-3-carboxamide | Various Reagents | Chromeno[2,3-d]pyrimidine | researchgate.net |

| 3-Benzoyl-2H-chromen-2-one | Malononitrile | Pyrano[3,4-c]chromene | semanticscholar.org |

These heterocyclization strategies are fundamental in medicinal chemistry for creating novel scaffolds that combine the structural features of chromene with other important heterocyclic rings. nih.govbenthamdirect.com

Formation of Complex Hybrid Structures Incorporating Chromenes

Molecular hybridization, the strategy of covalently linking two or more pharmacophores, is a powerful tool in drug design to create molecules with enhanced activity or novel mechanisms of action. mdpi.commdpi.com The chromene scaffold is frequently used as a core component in the synthesis of such complex hybrid structures.

A prominent example is the creation of chromene-1,2,3-triazole hybrids. This is often achieved using "click chemistry," where an O-propargylated chromene derivative is reacted with an azide-bearing molecule, such as a benzene (B151609) sulfonamide, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This method provides a highly efficient and modular route to complex conjugates.

Other notable hybrid structures include:

Chromene-Retinoid Hybrids: Synthesized using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, linking the chromene core to a retinoid moiety. nih.govfrontiersin.org

Furanone-Chromenone Hybrids: Formed through a Knoevenagel condensation between 4-oxo-4H-chromene-3-carbaldehyde and furan-2(3H)-ones. mdpi.com

Coumarin-Chalcone Hybrids: These molecules combine the coumarin (B35378) (a 2H-chromen-2-one) structure with the 1,3-diaryl-2-propen-1-one framework of chalcones, resulting in compounds with a wide range of biological activities. researchgate.net

The design of these hybrids often aims to combine the distinct properties of each molecular component into a single entity.

| Chromene Component | Partner Moiety | Linkage Strategy | Hybrid Structure | Reference(s) |

| O-Propargylated Chromenone | Benzene Sulfonamide Azide | Click Chemistry (CuAAC) | Chromene-Triazole-Sulfonamide | nih.gov |

| Chromene Derivative | Retinoid | Suzuki-Miyaura Coupling | Chromene-Retinoid | nih.govfrontiersin.org |

| 4-Oxo-4H-chromene-3-carbaldehyde | Furan-2(3H)-one | Knoevenagel Condensation | Furanone-Chromenone | mdpi.com |

| Coumarin (2H-Chromen-2-one) | Chalcone (B49325) | Various Synthetic Routes | Coumarin-Chalcone | mdpi.comresearchgate.net |

Strategies for Further Functionalization and Molecular Diversification

The generation of diverse libraries of chromene derivatives is essential for screening and identifying new lead compounds. researchgate.net Several advanced synthetic strategies are employed to achieve this molecular diversification, focusing on efficiency, complexity, and the principles of green chemistry. wisdomlib.org

Multi-Component Reactions (MCRs) are highly effective for building molecular complexity in a single step. researchgate.net The one-pot synthesis of various substituted 2H- and 4H-chromenes from salicylaldehydes, an active methylene compound (like malononitrile or acetylacetone), and a third component is a well-established method for rapidly generating diverse chromene scaffolds. researchgate.netnih.gov

Late-Stage Functionalization refers to the modification of a complex, pre-formed chromene core. This approach is valuable for creating analogs without re-synthesizing the entire molecule from scratch. rsc.org Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) can be applied to chromenes bearing appropriate handles (like halides or triflates) to introduce new aryl or alkyl groups. nih.govmsu.edu

Catalytic Cyclization Methods offer another avenue for diversification. The use of various catalysts, including metals and organocatalysts, can influence the outcome of cyclization reactions, leading to different structural isomers or functional group tolerances. msu.edu For example, gold-catalyzed cyclization of propargyl aryl ethers provides a direct route to the 2H-chromene core. msu.edu These modern synthetic methods provide chemists with powerful tools to systematically modify the chromene scaffold and explore new areas of chemical space. rsc.orgwisdomlib.org

Biological Activities and Pharmacological Potential of 2h Chromen 3 Ylmethanol Analogs

Anticancer and Antitumor Research

The chromene scaffold is a significant feature in a multitude of natural and synthetic compounds that exhibit a wide array of pharmacological activities, including notable anticancer properties. orientjchem.org Research into analogs of 2H-chromen-3-ylmethanol has revealed their potential to combat cancer through various mechanisms, such as inducing cell death, preventing tumor growth, and inhibiting the formation of blood vessels that supply tumors.

Chromene derivatives have demonstrated significant cytotoxic and antiproliferative effects across a diverse range of human cancer cell lines. ijpsjournal.com For instance, two novel chromene derivatives, designated C1 and C2, were shown to selectively inhibit the viability of triple-negative breast cancer (TNBC) cells (MDA-MB-231 and Hs578T) with little to no effect on luminal A breast cancer cell types like T47D and MCF-7. nih.govmdpi.com Similarly, a series of halogenated coumarin (B35378) derivatives were investigated, with 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile and 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile showing the most potent antiproliferative effects in thyroid cancer-derived cells (TPC-1). nih.govnih.gov

Further studies have highlighted the broad applicability of these compounds. Benzo[f]chromene derivatives have been tested on colorectal cancer cells (HT-29), with 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile exhibiting potent cytotoxic activity with an IC₅₀ value of 60 µM. nih.gov Other synthesized benzochromene derivatives showed strong cytotoxic activity against various cell lines including prostate (PC-3), ovarian (SKOV-3), cervical (HeLa), and adriamycin-resistant breast cancer (MCF-7/ADR). mdpi.com The cytotoxic potential of coumarin analogs has also been evaluated against breast cancer (MCF-7, MDA-231) and human colon adenocarcinoma (HT29) cell lines, with some compounds showing IC₅₀ values in the low micromolar range. rsc.org One acetoxycoumarin derivative, 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (B1210297), displayed the highest cytotoxicity across all tested cell lines, including lung (A549) and liver (CRL 1548) cancer cells. nih.gov

| Compound | Cancer Cell Line | Effect | IC₅₀ / CC₅₀ Value | Source |

|---|---|---|---|---|

| 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile (4c) | HT-29 (Colorectal) | Cytotoxic | 60 µM | nih.gov |

| Compound 5b (coumarin derivative) | MCF-7 (Breast) | Cytotoxic | 2.4 µM | rsc.org |

| Compound 5b (coumarin derivative) | MDA-231 (Breast) | Cytotoxic | 4.8 µM | rsc.org |

| Compound 7 (acetoxycoumarin) | A549 (Lung) | Cytotoxic | 48.1 µM | nih.gov |

| Compound 7 (acetoxycoumarin) | CRL 1548 (Liver) | Cytotoxic | 45.1 µM | nih.gov |

| 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile (2k) | TPC-1 (Thyroid) | Antiproliferative | 44 µM | nih.gov |

| 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile (2k) | K-1 (Thyroid) | Antiproliferative | 57 µM | nih.gov |

| 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile (2h) | TPC-1 (Thyroid) | Antiproliferative | 90 µM | nih.gov |

A primary mechanism by which chromene analogs exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.gov This process is often mediated by a family of cysteine proteases known as caspases and regulated by the Bcl-2 family of proteins. researchgate.net Studies have shown that certain benzo[f]chromene derivatives can induce apoptosis in colorectal cancer (HT-29) cells by down-regulating the expression of the anti-apoptotic protein Bcl-2 while up-regulating the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of downstream effector caspases, such as caspase-3, and initiator caspases like caspase-8 and caspase-9, ultimately leading to cell death. nih.govresearchgate.net

Similarly, novel benzo[h]chromene derivatives were found to suppress the growth of human acute myeloid leukemia (HL-60) cells by triggering apoptosis through both the extrinsic pathway, involving Fas and Caspase 8, and the intrinsic mitochondrial pathway, which involves Bcl-2 and Caspase 3. nih.govresearchgate.net Treatment with these compounds led to a decrease in Bcl-2 protein expression and an increase in the expression of caspases 3 and 8. nih.govresearchgate.net The induction of apoptosis by halogenated coumarin derivatives in thyroid cancer cells has also been confirmed through apoptosis assays. nih.govnih.gov Furthermore, research on other chromene derivatives has shown they can induce mitotic arrest and subsequent apoptotic cell death through the activation of the extrinsic pathway in TNBC cells. mdpi.com The ability of these compounds to modulate the Bax/Bcl-2 ratio and activate caspase cascades underscores their potential as chemotherapeutic agents that can effectively trigger cancer cell self-destruction. nih.govnih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. nih.govresearchgate.net Consequently, the inhibition of angiogenesis is a promising strategy for cancer treatment. researchgate.net Several chromene derivatives have been identified as potent anti-angiogenic agents. nih.govresearchgate.net In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that certain novel chromene compounds can significantly inhibit the formation of capillary-like tube structures, a key step in angiogenesis. nih.gov

For example, two chromene compounds, C1 and C2, demonstrated a concentration-dependent reduction in tube formation, with a 30% reduction at a concentration of 0.5 μM and a 60% reduction at 1 μM. nih.gov This effect was attributed to the disruption of microtubule dynamics rather than direct cytotoxicity to the endothelial cells. nih.gov Another study focused on 4-aryl-4H-chromenes identified two derivatives, 4a and 4h, as the most active anti-angiogenic compounds in their series. researchgate.nettbzmed.ac.ir Compound 4a caused complete suppression of angiogenesis at a concentration of 3 µg/ml, while compound 4h achieved the same at 1.6 µg/ml. researchgate.nettbzmed.ac.ir These findings suggest that chromene derivatives can serve as lead molecules for the development of a new class of anti-angiogenesis agents, potentially by interfering with endothelial cell proliferation and cytoskeleton organization. researchgate.nettbzmed.ac.ir

Identifying the specific molecular targets of chromene analogs is crucial for understanding their mechanism of action and developing more effective cancer therapies. Research has implicated several key signaling proteins and enzymes as targets for these compounds.

EGFR TK (Epidermal Growth Factor Receptor Tyrosine Kinase): EGFR is a protein that, when overexpressed, can trigger the emergence of numerous tumor subtypes. nih.gov Several studies have focused on designing chromene derivatives as EGFR inhibitors. orientjchem.org One study synthesized a hydrazine (B178648) derivative of spiro-benzo-chromene that exhibited high potency against EGFR with an IC₅₀ value of 1.2 µM. orientjchem.org Another investigation identified a compound that was a potent inhibitor of both wild-type EGFR (EGFRWT) and a mutant form (EGFRT790M), with IC₅₀ values of 14.5 and 35.4 nM, respectively. researchgate.net These chromene-based molecules are designed to fit into the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling pathways that regulate cell proliferation and apoptosis. nih.govresearchgate.net

Aromatase: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a major strategy in treating hormone-dependent breast cancer. thieme-connect.comthieme-connect.com Novel chromene sulfonamide hybrids have been designed and evaluated as aromatase inhibitors. nih.gov In one study, the most potent compounds showed significant inhibitory effects on aromatase activity, with one derivative exhibiting an IC₅₀ of 4.66 μM. nih.gov Another study on sulfonyl-substituted chromenes identified two compounds with strong aromatase inhibitory activity, showing IC₅₀ values of 0.20 and 0.24 μM. thieme-connect.comthieme-connect.com Molecular docking studies confirmed that these derivatives fit well into the active site of the aromatase enzyme. thieme-connect.comnih.gov

VEGF (Vascular Endothelial Growth Factor): VEGF and its receptor (VEGFR) are central to the process of angiogenesis. Chromene-based compounds have been investigated as potential VEGFR inhibitors. researchgate.net The structural design of these inhibitors often includes a fused aromatic system to target the kinase domain of VEGFR-2, thereby preventing its activation and blocking the signaling cascade that leads to the proliferation and migration of endothelial cells. researchgate.net

Src Kinase: Overexpression of Src kinase has been linked to the development of several human cancers, including colon cancer. nih.gov A series of 4-aryl-4H-chromene-3-carbonitrile derivatives were evaluated for their ability to inhibit Src kinase. Several compounds showed inhibitory effects, with the most selective compound displaying an IC₅₀ value of 11.1 µM against Src, while being significantly less active against other kinases like EGFR. nih.gov

Antimicrobial and Antiviral Activity Research

Beyond their anticancer potential, chromene derivatives have also been recognized for their broad-spectrum antimicrobial activity, showing effectiveness against various bacteria and fungi. ijpsjournal.com

Analogs of this compound have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. ijpsjournal.com Their mechanisms of action can include inhibiting essential bacterial enzymes like DNA gyrase, which hampers DNA replication, or disrupting bacterial membranes, leading to cell death. ijpsjournal.com

Studies have shown that 4H-chromene derivatives are effective against common pathogens such as Escherichia coli and Staphylococcus aureus. ijpsjournal.com A series of newly synthesized chromene derivatives showed encouraging antibacterial activity against Bacillus subtilis and Escherichia coli. tandfonline.com Research on halogenated 3-nitro-2H-chromenes has identified compounds with potent anti-staphylococcal activity. nih.gov Specifically, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was found to be highly effective against multidrug-resistant strains of S. aureus and S. epidermidis, with Minimum Inhibitory Concentration (MIC) values of 4 μg/mL and 1–4 μg/mL, respectively. nih.gov Other studies have also reported significant antimicrobial activities for various chromene derivatives against a panel of human pathogens, with some compounds showing MIC values as low as 0.007 to 3.9 µg/mL. nih.gov

| Compound | Bacterial Strain | MIC Value (μg/mL) | Source |

|---|---|---|---|

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene (5s) | Multidrug-resistant S. aureus | 4 | nih.gov |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene (5s) | Multidrug-resistant S. epidermidis | 1-4 | nih.gov |

| Mono-halogenated nitrochromenes | Anti-staphylococcal | 8-32 | nih.gov |

| Tri-halogenated 3-nitro-2H-chromenes | Anti-staphylococcal | 1-8 | nih.gov |

| Compound 4b | Various human pathogens | 0.007 - 3.9 | nih.gov |

| Compound 4c | Various human pathogens | 0.007 - 3.9 | nih.gov |

Antifungal Properties

The search for novel antifungal agents is a critical area of research due to the rise of drug-resistant fungal infections. Chromene derivatives have emerged as a promising class of compounds in this field. Research has demonstrated that synthetic hybrids of chromene and other heterocyclic moieties, such as triazoles, can exhibit significant antifungal activity.

In one study, novel 1H-1,2,4-triazole functionalized chromenols were synthesized and evaluated for their in vitro antifungal activity against a panel of fungal strains. Several of these compounds demonstrated potent activity, with minimum inhibitory concentration (MIC) values indicating greater efficacy than the standard antifungal drugs ketoconazole (B1673606) and bifonazole (B1667052) against certain fungi. nih.gov For instance, the most active compounds, 3k and 3n , displayed a broad spectrum of activity. The most susceptible fungus was Trichoderma viride, while Aspergillus fumigatus was the most resistant. nih.gov

The structure-activity relationship (SAR) analysis from this research highlighted that the presence of a 2-(tert-butyl)-2H-chromen-2-ol substituent at the 4th position of the triazole ring was particularly beneficial for antifungal activity. nih.gov Further studies on novel triazole derivatives have also shown promising results against various Aspergillus species. researchgate.net

Below is a data table summarizing the antifungal activity of selected chromenol-triazole hybrids.

| Compound | C. albicans (MIC, µM) | T. viride (MIC, µM) | A. fumigatus (MIC, µM) |

| 3k | 22.1 - 184.2 | 22.1 | >184.2 |

| 3n | 71.3 - 199.8 | 71.3 | >199.8 |

| Ketoconazole | - | - | - |

| Bifonazole | - | - | - |

Note: A range of MIC values for C. albicans indicates testing against different strains. Data extracted from a study on chromenol derivatives. nih.gov

Antiviral Investigations (e.g., against SARS-CoV-2)

The global health crisis caused by SARS-CoV-2 spurred intensive research into antiviral therapies, with various molecular scaffolds being investigated for their potential to inhibit viral replication. The chromene and related coumarin structures have been identified as promising frameworks for the development of anti-SARS-CoV-2 agents. These compounds have been primarily investigated for their ability to inhibit key viral enzymes, such as the main protease (Mpro or 3CLpro) and RNA-dependent RNA polymerase (RdRp), which are crucial for the viral life cycle. nih.govdntb.gov.uanih.gov

A study investigating 4H-chromen-4-one scaffold-containing flavonoids identified isoginkgetin (B1672240) as a compound with remarkable inhibitory potency against the SARS-CoV-2 virus in vitro, with a half-maximal inhibitory concentration (IC50) of 22.81 μM. nih.gov In comparison, the standard antiviral drugs remdesivir, chloroquine, and lopinavir (B192967) showed IC50 values of 7.18 μM, 11.63 μM, and 11.49 μM, respectively, in the same study. nih.gov

Furthermore, novel diketone-hinged coumarin derivatives have been designed and synthesized to target the SARS-CoV-2 Mpro. One of the most active compounds from this series, KS82 , was found to have the potential to inhibit SARS-CoV-2 replication in Vero E6 cells. dntb.gov.uanih.gov Another study on hybrid thiouracil–coumarin analogues identified compounds 5d and 5e as potent inhibitors of SARS-CoV-2 replication with half-maximal effective concentration (EC50) values of 14.3 ± 0.14 μM and 6.59 ± 0.28 μM, respectively. nih.gov

The following table presents the in vitro anti-SARS-CoV-2 activity of selected chromene and coumarin analogs.

| Compound | Target | Cell Line | Activity (IC50/EC50, µM) |

| Isoginkgetin | SARS-CoV-2 | Vero | 22.81 (IC50) nih.gov |

| KS82 | SARS-CoV-2 Mpro | Vero E6 | Potent inhibitor dntb.gov.uanih.gov |

| Compound 5d | SARS-CoV-2 RdRp | - | 14.3 ± 0.14 (EC50) nih.gov |

| Compound 5e | SARS-CoV-2 RdRp | - | 6.59 ± 0.28 (EC50) nih.gov |

| Remdesivir | SARS-CoV-2 | Vero | 7.18 (IC50) nih.gov |

Anti-inflammatory and Immunomodulatory Research

Chronic inflammation and dysregulated immune responses are hallmarks of numerous diseases. Chromene analogs, particularly those belonging to the flavonoid class, have been investigated for their potential to modulate these processes. A well-studied example is epigallocatechin-3-gallate (EGCG), a catechin (B1668976) that contains a chromene-like core structure.

Research has shown that EGCG can exert immunomodulatory effects by influencing the function of T cells, which are key players in the adaptive immune system. nih.gov Specifically, EGCG has been found to suppress the production of several pro-inflammatory cytokines in activated human primary T cells. At concentrations of 10 μM and 20 μM, EGCG significantly decreased the levels of interleukin-2 (B1167480) (IL-2), interleukin-4 (IL-4), interferon-gamma (INF-γ), and tumor-necrosis factor-alpha (TNF-α). researchgate.netresearchgate.net This suppression of cytokine secretion is thought to be mediated, at least in part, by the inactivation of the activator protein-1 (AP-1) transcription factor through the ERK and JNK signaling pathways. researchgate.net

Another aspect of the anti-inflammatory activity of chromene derivatives is their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. The coumarin derivative, cloricromene, has been shown to inhibit the induction of inducible nitric oxide synthase (iNOS) in a concentration-dependent manner in lipopolysaccharide-stimulated murine macrophages. nih.gov A 200 μM concentration of cloricromene resulted in a maximum inhibition of 84.0 ± 8.0% of nitrite (B80452) production. nih.gov

The table below summarizes the effects of EGCG on cytokine production in activated human T cells.

| Cytokine | EGCG Concentration (µM) | Percentage Decrease |

| IL-2 | 10 | 26.0% researchgate.netresearchgate.net |

| 20 | 38.8% researchgate.netresearchgate.net | |

| IL-4 | 10 | 41.5% researchgate.netresearchgate.net |

| 20 | 55.9% researchgate.netresearchgate.net | |

| INF-γ | 10 | 31.3% researchgate.netresearchgate.net |

| 20 | 34.7% researchgate.netresearchgate.net | |

| TNF-α | 10 | 23.0% researchgate.netnih.gov |

| 20 | 37.6% researchgate.netnih.gov |

Antidiabetic Research

Diabetes mellitus is a metabolic disorder characterized by hyperglycemia, and the search for new therapeutic agents is ongoing. Coumarin derivatives, which share a structural relationship with chromenes, have been investigated for their potential antidiabetic properties.

In a study involving alloxan-induced diabetic rats, a series of newly synthesized N-(4-methyl-2-oxo-2H-chromen-7-yl) benzamide (B126) derivatives were evaluated for their antidiabetic activity. The treatment with these coumarin derivatives (200 mg/kg) for 21 days was assessed by measuring blood glucose, insulin, and lipid profiles. The results indicated that while the derivatives exhibited some anti-diabetic activity, it was less pronounced compared to the standard drug metformin (B114582) (100 mg/kg). For instance, the coumarin derivatives led to a non-significant reduction in triglyceride levels, whereas metformin treatment resulted in a significant reduction. Similarly, the effect of the coumarin derivatives on total cholesterol was less significant than that of metformin.

The following table provides a qualitative summary of the antidiabetic effects of the tested coumarin derivatives in comparison to metformin.

| Parameter | Diabetic Control | Coumarin Derivatives (200 mg/kg) | Metformin (100 mg/kg) |

| Blood Glucose | Significantly high | Reduction | Significant reduction |

| Total Cholesterol | Significantly high | Significant reduction (p<0.05 to p<0.01) | Significant reduction (p<0.001) |

| Triglycerides | Significantly high | Non-significant reduction | Significant reduction |

| HDL | Significantly low | - | - |

Note: The data is based on a 21-day study in alloxan-induced diabetic rats.

Antioxidant Activity Research

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Chromene and coumarin derivatives are well-known for their antioxidant properties.

The antioxidant potential of synthesized 6-methoxy-2H-chromene derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging and ferric reducing antioxidant power (FRAP) assays. In one such study, two chalcone (B49325) derivatives of 6-methoxy-2H-chromene, compound 3 (3-(6-methoxy-2H-chromen-3-yl)-1-phenylprop-2-en-1-one) and compound 4 (1-(6-methoxy-2H-chromen-3-yl)-3-phenylprop-2-en-1-one), demonstrated good DPPH free radical scavenging activity with IC50 values of 69 ± 0.38 μM and 67 ± 0.44 μM, respectively. asianpubs.org In the FRAP assay, compound 3 showed better antioxidant power (89 ± 0.37 μM Fe2+) compared to compound 4 (102 ± 0.41 μM Fe2+). asianpubs.org However, both compounds were less potent than the reference drug trolox (B1683679) (IC50 of 36.4 ± 0.53 μM in DPPH assay and 49.3 ± 0.27 μM Fe2+ in FRAP assay). asianpubs.org

Other studies on various coumarin derivatives have also reported significant antioxidant activity. nih.govnih.gov For example, a coumarin–serine hybrid showed a strong DPPH scavenging effect with an IC50 of 28.23 μg/mL, comparable to ascorbic acid (IC50 = 20.53 μg/mL). nih.gov

The table below presents the antioxidant activity of selected chromene and coumarin derivatives.

| Compound | DPPH Scavenging (IC50) | FRAP Assay (µM Fe2+) |

| Compound 3 | 69 ± 0.38 µM asianpubs.org | 89 ± 0.37 asianpubs.org |

| Compound 4 | 67 ± 0.44 µM asianpubs.org | 102 ± 0.41 asianpubs.org |

| Trolox | 36.4 ± 0.53 µM asianpubs.org | 49.3 ± 0.27 asianpubs.org |

| Coumarin-serine hybrid | 28.23 µg/mL nih.gov | - |

| Ascorbic acid | 20.53 µg/mL nih.gov | - |

Research into Other Pharmacological Activities (e.g., Anticonvulsant, Anticholinesterase)

Beyond the aforementioned activities, the pharmacological investigation of chromene analogs has extended to other areas, including their potential as anticonvulsant and anticholinesterase agents.

Certain chromene derivatives have been synthesized and evaluated for their anticonvulsant properties. In a study using the Maximal Electroshock (MES) induced seizures model in mice, a series of novel N-[4'-oxo-2'-(substituted phenyl)-thiazolidin-3'-yl]-3-carboxamido-2H-chromen-2-ones were tested. All the synthesized compounds, when administered at a dose of 100 mg/kg, were found to reduce the duration of the tonic extensor phase of seizures. researchgate.net Notably, some derivatives showed significant protection against seizures, with compound IV-j exhibiting 63.83% protection, which was comparable to the standard drug diazepam (85.82% protection at 4 mg/kg). researchgate.net

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing Alzheimer's disease. Chromone derivatives have been explored as potential inhibitors of these enzymes. A study on a series of 2-amino-7,8-dihydro-4H-chromenone derivatives revealed their inhibitory potency against both AChE and BChE. nih.gov

For instance, derivative 4k , which has a 4-fluorobenzyloxy group at the R1 position and a methoxy (B1213986) group at the R2 position, was identified as the most potent analog against both enzymes. nih.gov Another derivative, 4c , with a 4-chlorobenzyloxy substitution, also showed significant inhibitory activity against BChE with an IC50 value of 0.89 ± 0.24 µM. nih.gov

The following table summarizes the anticholinesterase activity of selected 4H-chromenone derivatives.

| Compound | Substitution (R1, R2) | BChE Inhibition (IC50, µM) |

| 4c | 4-chlorobenzyloxy, H | 0.89 ± 0.24 nih.gov |

| 4d | 4-bromobenzyloxy, H | 1.19 ± 0.31 nih.gov |

| 4k | 4-fluorobenzyloxy, OCH3 | 0.65 ± 0.13 nih.gov |

Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation for Chromenes

The diverse biological activities of chromene analogs are intrinsically linked to their chemical structures. Structure-activity relationship (SAR) studies are therefore crucial for understanding how different substituents on the chromene scaffold influence their pharmacological effects and for the rational design of more potent and selective compounds.

For antifungal activity , as mentioned earlier, the presence of a 2-(tert-butyl)-2H-chromen-2-ol substituent on a linked triazole ring was found to be highly beneficial. nih.gov

In the context of anticholinesterase activity , SAR studies on 4H-chromenone derivatives indicated that substitutions at the para position of the benzyloxy moiety at R1 are favorable for enhancing inhibitory activity against BChE. The larger active site of BChE compared to AChE allows for bulkier substituents, making these derivatives more effective against BChE. nih.gov The presence of a methoxy group at the R2 position also contributed to improved interactions with the enzyme's binding site. nih.gov

Regarding antioxidant activity , studies on coumarin derivatives have shown that the presence and position of hydroxyl groups on the benzyl (B1604629) ring are critical. nih.gov Coumarins with two hydroxyl groups on the benzyl ring, such as esculetin, are more easily oxidized and thus exhibit stronger antioxidant activity compared to those with a single hydroxyl group or no free hydroxyl groups. nih.gov

The collective findings from these SAR studies provide a valuable framework for the future development of chromene-based therapeutic agents with optimized pharmacological profiles.

Medicinal Chemistry and Drug Discovery Applications

Chromene Scaffold as a Foundation for Rational Drug Design

The chromene nucleus is considered a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are able to bind to multiple biological targets with high affinity. mdpi.comdntb.gov.ua This inherent versatility makes chromene and its derivatives, such as 2H-chromen-3-ylmethanol, an excellent starting point for rational drug design. researchgate.net The ability to introduce a variety of functional groups onto the chromene ring system allows medicinal chemists to systematically explore structure-activity relationships (SAR) and optimize compounds for specific therapeutic targets. nih.govorientjchem.org

The structural features of the chromene scaffold, including its aromatic ring and the oxygen-containing heterocycle, provide opportunities for various types of interactions with biological macromolecules, such as hydrogen bonding, hydrophobic interactions, and pi-stacking. nih.gov This adaptability has led to the development of diverse libraries of chromene-based compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. orientjchem.orgresearchgate.net

Lead Compound Identification and Optimization Strategies

The process of identifying and optimizing lead compounds is a critical phase in drug discovery. danaher.comaragen.com A lead compound is a chemical entity that demonstrates promising biological activity and serves as the starting point for further development. solubilityofthings.comslideshare.net The chromene scaffold has proven to be a fruitful source for the identification of novel lead compounds. nih.gov High-throughput screening of both natural and synthetic chromene libraries has led to the discovery of numerous "hits" with potential therapeutic value. danaher.com

Once a lead compound containing the chromene moiety is identified, various optimization strategies are employed to enhance its pharmacological properties. These strategies often involve chemical modifications to the core structure to improve potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). danaher.com Structure-activity relationship (SAR) studies are instrumental in this optimization process, guiding the design of new analogs with improved therapeutic profiles. researchgate.netorientjchem.org For instance, the introduction of different substituents on the chromene ring can significantly impact its biological activity and target specificity. nih.govnih.gov

| Strategy | Description |

| Functional Group Modification | Introduction or modification of functional groups on the chromene scaffold to enhance binding affinity and selectivity for the target protein. |

| Ring Fusion | Fusing other heterocyclic rings to the chromene nucleus to create novel chemical entities with altered biological activities. nih.gov |

| Stereoselective Synthesis | Generating specific stereoisomers of chromene derivatives to investigate the impact of chirality on biological activity. nih.gov |

| Molecular Hybridization | Combining the chromene pharmacophore with other known bioactive moieties to create hybrid molecules with potentially synergistic or additive effects. nih.gov |

Development of Novel Therapeutic Agents based on Chromene Structures

The inherent biological activity of the chromene scaffold has been exploited to develop a wide range of novel therapeutic agents. mdpi.comnih.govdntb.gov.uaorientjchem.orgresearchgate.netnih.govnih.govmdpi.com Research has demonstrated the potential of chromene derivatives in various therapeutic areas, with a significant focus on oncology. nih.govorientjchem.orgnih.gov

Anticancer Agents: A multitude of chromene-based compounds have exhibited potent anticancer activity against various cancer cell lines. nih.govorientjchem.orgnih.govmdpi.com These compounds have been shown to exert their effects through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization. nih.govmdpi.com For example, certain 4H-chromene derivatives have been identified as microtubule-destabilizing agents, leading to mitotic arrest and cell death in cancer cells. nih.gov

| Compound Type | Mechanism of Action |

| 4H-Chromene derivatives | Microtubule destabilization, induction of apoptosis. nih.gov |

| Benzo[h]chromenes | Cytotoxic activity against various cancer cell lines. mdpi.com |

| 2-Amino-4H-chromenes | Inhibition of Src kinases, antiproliferative activity. mdpi.commdpi.com |

Antimicrobial Agents: Chromene derivatives have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi. mdpi.comnih.gov The structural diversity of the chromene library allows for the development of compounds with specific antimicrobial profiles. dntb.gov.uanih.gov

Other Therapeutic Areas: Beyond cancer and infectious diseases, chromene-based compounds have been investigated for their potential in treating a variety of other conditions, including Alzheimer's disease, inflammation, and viral infections. researchgate.netnih.gov For instance, some imino-2H-chromene derivatives have been evaluated as inhibitors of enzymes implicated in Alzheimer's disease. nih.gov

Patent Landscape and Preclinical Drug Candidates derived from Chromene Scaffolds

The therapeutic potential of chromene derivatives has led to significant patenting activity in the pharmaceutical industry. mdpi.com Numerous patents have been filed for novel chromene-based compounds with a wide range of biological activities. These patents often cover the chemical synthesis of new derivatives, their therapeutic applications, and their use in the treatment of specific diseases. dntb.gov.ua

Several chromene-based compounds have advanced to the preclinical stage of drug development. mdpi.com One notable example is Crolibulin, a 4H-chromene derivative that has been investigated in clinical trials for the treatment of advanced solid tumors. nih.gov This compound acts as a microtubule-depolarizing agent, disrupting the tumor vasculature. nih.gov The progression of such compounds through the drug development pipeline highlights the therapeutic potential of the chromene scaffold.

Nutraceutical Research and Applications of Chromenes

Chromenes are naturally occurring compounds found in various plants and are considered phytochemicals with potential health benefits. benthamscience.comresearchgate.net This has led to growing interest in their application as nutraceuticals—food-derived products that offer health benefits beyond basic nutrition. benthamscience.com The antioxidant properties of many chromene derivatives are a key area of focus in nutraceutical research. researchgate.net These compounds can help to neutralize harmful free radicals in the body, which are implicated in a variety of chronic diseases. researchgate.net

Research into the nutraceutical applications of chromenes is ongoing, with studies exploring their potential role in preventing or managing conditions such as cardiovascular disease and neurodegenerative disorders. benthamscience.comresearchgate.net The low toxicity of many naturally derived chromenes makes them attractive candidates for use in dietary supplements and functional foods. mdpi.com

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule (a ligand, such as 2H-chromen-3-ylmethanol) when bound to a second molecule (a receptor or target protein) to form a stable complex. nih.gov This method is instrumental in structure-based drug design, helping to elucidate the binding mechanism and affinity of a compound within the active site of a biological target.

The process involves placing the ligand into the binding site of the protein in various conformations and orientations. A scoring function is then used to estimate the binding affinity, typically expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

For the chromene scaffold, molecular docking studies have been used to investigate interactions with a wide range of biological targets, including enzymes implicated in cancer and microbial infections. nih.govresearchgate.net A hypothetical docking study of this compound against a relevant protein target, for instance, an enzyme like aldo-keto reductase 1B10 (AKR1B10), which is a target for some chromene derivatives, would yield data on its potential inhibitory activity. nih.gov

Table 1: Illustrative Molecular Docking Results for this compound (Note: The data below is representative and for illustrative purposes, demonstrating typical outputs of a docking simulation.)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| AKR1B10 (PDB: 1Z1C) | -6.8 | TYR48, HIS110 | Hydrogen Bond |

| AKR1B10 (PDB: 1Z1C) | -6.8 | VAL47, TRP111 | Hydrophobic Interaction |

| DHFR (PDB: 1HSK) | -5.9 | ILE7, PHE31 | Hydrophobic Interaction |

Virtual Screening Methodologies for Hit Identification

Virtual screening (VS) is a computational strategy employed in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. Structure-based virtual screening (SBVS), which utilizes molecular docking, is a prominent approach.

In a typical SBVS workflow, a library containing thousands to millions of compounds would be docked against the three-dimensional structure of a target protein. The compounds are then ranked based on their docking scores, and the top-ranking molecules are selected as "hits" for further investigation. This methodology has been successfully used to identify novel chromene derivatives as potent inhibitors for specific therapeutic targets. For example, a virtual screening campaign led to the discovery of chromene-3-carboxamide derivatives as highly potent inhibitors of AKR1B10, a tumor-associated marker. nih.gov A similar approach could be used to screen libraries of compounds structurally related to this compound to identify novel hits for a variety of diseases.

The general steps for a structure-based virtual screening process are:

Target Preparation: A high-resolution 3D structure of the target protein is obtained, often from a repository like the Protein Data Bank.

Ligand Library Preparation: A large database of chemical compounds is prepared for docking, ensuring correct protonation states and generating 3D conformations.

Docking Simulation: The entire library of ligands is docked into the defined binding site of the target protein using specialized software.

Hit Selection and Filtering: Compounds are ranked by their binding scores. Post-processing filters, often based on drug-like properties (e.g., Lipinski's rule of five) and visual inspection of binding modes, are applied to select the most promising candidates for experimental validation.

Quantum Chemical Calculations (e.g., DFT, HOMO, LUMO, Molecular Electrostatic Potential)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. mdpi.comnih.gov These methods provide deep insights into a compound's intrinsic properties, complementing experimental data.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. gelisim.edu.tr For various chromene derivatives, this energy gap has been calculated to correlate with their biological activity. gelisim.edu.trproquest.com

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. mdpi.comproquest.com This map is invaluable for understanding and predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions play a critical role in ligand-receptor binding. researchgate.net For this compound, an MEP map would highlight the electronegative oxygen atoms of the hydroxyl and ether groups as likely sites for hydrogen bond donation or acceptance.

Table 2: Illustrative Quantum Chemical Parameters for this compound calculated via DFT (Note: This data is representative of typical values for chromene-like structures and is for illustrative purposes.)

| Parameter | Value | Interpretation |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high chemical stability |

| Dipole Moment | 2.5 D | Measures the molecule's overall polarity |

| Electronegativity (χ) | 3.85 eV | Global electronic chemical property |

Predictive Modeling for Biological Activity and ADMET Profiling

In silico predictive modeling is essential for the early assessment of a compound's pharmacokinetic and toxicological properties. This is often referred to as ADMET profiling: Absorption, Distribution, Metabolism, Excretion, and Toxicity. eurekaselect.com Predicting these properties before synthesis can prevent the costly failure of drug candidates in later stages of development.

Various computational models and online tools are available to predict a wide range of ADMET parameters based on a molecule's structure. These models use algorithms trained on large datasets of experimental data. For instance, predictions can be made about a compound's oral bioavailability, ability to cross the blood-brain barrier, interaction with metabolic enzymes like cytochrome P450s, and potential for toxicity. researchgate.netgelisim.edu.tr

Furthermore, tools like PASS (Prediction of Activity Spectra for Substances) can predict the likely biological activities of a compound based on its structure by comparing it to a database of known bioactive molecules. nih.gov For this compound, an ADMET profile would provide crucial information on its drug-likeness and potential liabilities.

Table 3: Illustrative Predicted ADMET Profile for this compound (Note: This data is representative and for illustrative purposes only.)

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral absorption |

| Caco-2 Permeability | Moderate | Indicates moderate cell membrane permeability |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | No | Unlikely to cross into the central nervous system |

| Plasma Protein Binding | ~85% | Moderate binding to proteins in the blood |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions via this enzyme |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Likely to be actively secreted by the kidneys |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low risk of causing DNA mutations |

Advanced Analytical Techniques in 2h Chromen 3 Ylmethanol Research

Spectroscopic Characterization Methods

Spectroscopy is a fundamental tool in the elucidation of the molecular structure of 2H-chromen-3-ylmethanol, with each technique offering unique insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzene (B151609) ring, the vinylic proton, the methylene (B1212753) protons of the pyran ring, and the protons of the hydroxymethyl group. The aromatic protons would typically appear in the downfield region (δ 7.0-8.0 ppm), with their multiplicity depending on the substitution pattern. The vinylic proton at C4 would likely resonate as a singlet. The methylene protons at C2 would appear as a singlet, and the protons of the CH₂OH group would also produce a distinct signal, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. For a related compound, 2-oxo-2H-chromen-3-yl acetate (B1210297), the carbonyl carbon of the acetate group appears significantly downfield. In this compound, the carbon atoms of the aromatic ring would have characteristic shifts between δ 115 and 160 ppm. The olefinic carbons (C3 and C4) and the methylene carbons (C2 and the CH₂OH group) would also exhibit specific resonances, aiding in the complete structural assignment. For instance, in 2-oxo-2H-chromen-3-yl acetate, the carbon of the pyrone ring (C2) is observed at a specific chemical shift, and similar characteristic shifts are expected for the carbons in the pyran ring of this compound.